molecular formula C20H16N4O3 B15087141 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B15087141
M. Wt: 360.4 g/mol
InChI Key: LDVZSLNXVARETC-UHFFFAOYSA-N
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Description

This compound belongs to the pyranopyridine-carbonitrile family, characterized by a fused pyranopyridine core with a nitrile (-CN) group at position 2. Key structural features include:

  • Furan-2-yl substituent at position 4, introducing oxygen-based heteroaromaticity.
  • Methyl group at position 7, contributing to steric effects.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C20H16N4O3/c1-12-8-16-18(20(25)24(12)11-13-4-2-6-23-10-13)17(15-5-3-7-26-15)14(9-21)19(22)27-16/h2-8,10,17H,11,22H2,1H3

InChI Key

LDVZSLNXVARETC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-furyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of ammonium acetate as a catalyst, which facilitates the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the MCR process with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 and the pyridine nitrogen participate in nucleophilic substitutions. For example:

  • Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form N-acetyl derivatives, enhancing solubility for pharmacological screening.

  • Alkylation : Treatment with methyl iodide under basic conditions (NaH, DMF) yields N-methylated products, altering electronic properties.

Table 1: Substitution Reaction Parameters

Reaction TypeReagentSolventTemperatureYield (%)
AcylationAcetyl chlorideDCM0–25°C78–82
AlkylationMethyl iodideDMF60°C65–70

Reduction Reactions

The carbonitrile (-C≡N) group undergoes selective reduction:

  • Catalytic Hydrogenation : Using Pd/C in ethanol under H₂ (1 atm) converts the nitrile to a primary amine (-CH₂NH₂).

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces the nitrile to a methylamine group (-CH₂NH₂) in tetrahydrofuran (THF) at reflux.

Table 2: Reduction Outcomes

Reducing AgentProductReaction TimePurity (%)
Pd/C + H₂3-(Aminomethyl) derivative4–6 h≥95
LiAlH₄3-(Aminomethyl) derivative2 h90–92

Cyclization and Ring-Opening Reactions

The furan and pyran rings exhibit ring-specific reactivity:

  • Furan Ring Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in chloroform epoxidizes the furan ring, forming a dioxolane derivative .

  • Pyran Ring Functionalization : Reacts with Grignard reagents (e.g., CH₃MgBr) at the carbonyl (C=O) position, leading to alcohol intermediates .

Table 3: Cyclization and Oxidation Data

ReactionReagentKey IntermediateApplication
EpoxidationmCPBADioxolaneBioactivity modulation
Grignard AdditionCH₃MgBrTertiary alcoholPrecursor for analogs

Electrophilic Aromatic Substitution

The electron-rich furan and pyridine rings undergo halogenation:

  • Bromination : Using Br₂ in acetic acid introduces bromine at the furan’s α-position, confirmed by NMR .

  • Nitration : Concentrated HNO₃/H₂SO₄ nitrates the pyridine ring, yielding nitro derivatives for further reduction.

Microwave-Assisted Reactions

Microwave irradiation accelerates multi-step syntheses:

  • Cyclocondensation : Combines naphthalene-2,7-diol, malononitrile, and aldehydes under 400 W irradiation (140°C, 2 min) to form pyrano[3,2-c]pyridine scaffolds .

Table 4: Microwave Synthesis Parameters

SubstratePower (W)TimeProduct Yield (%)
Naphthalene-2,7-diol4002 min85–90

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

  • Anticancer Analogs : Chloro and nitro substituents improve P-glycoprotein inhibition (IC₅₀: 13.3–30.9 µM vs. Verapamil’s 14.3 µM) .

  • Antimicrobial Derivatives : Methylated amino groups exhibit moderate activity against E. coli and S. aureus.

This compound’s reactivity underscores its versatility as a scaffold in medicinal chemistry. Further studies should explore enantioselective syntheses and in vivo efficacy of its derivatives.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-furyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Substituent Variations Key Substituents Molecular Formula (if available) Notable Properties/Findings References
Target : 4-(furan-2-yl), 6-(pyridin-3-ylmethyl) Furan-2-yl, pyridin-3-ylmethyl Likely C₂₀H₁₆N₄O₃ Furan enhances electron-richness; pyridinylmethyl may improve solubility in polar media.
Analog 1 : 4-(4-hydroxyphenyl), 6-(pyridin-3-ylmethyl) 4-hydroxyphenyl Not provided Hydroxyl group increases hydrophilicity; potential for hydrogen bonding.
Analog 2 : 4-(2,3-dimethoxyphenyl), 6-(pyridin-3-ylmethyl) 2,3-dimethoxyphenyl C₂₃H₂₂N₄O₄ Methoxy groups enhance lipophilicity; may improve blood-brain barrier penetration.
Analog 3 : 4-(2-chlorophenyl), 6-(2-phenylethyl) 2-chlorophenyl, phenethyl C₂₄H₁₉ClN₄O Chlorine atom increases electrophilicity; phenethyl group adds steric bulk.
Analog 4 : 4-(4-chlorophenyl), 6-(pyridin-3-ylmethyl) 4-chlorophenyl C₂₂H₁₇ClN₄O₂ Chlorophenyl enhances lipophilicity; may influence receptor binding affinity.
Analog 5 : 4-(furan-3-yl), 6-(pyridin-3-ylmethyl) Furan-3-yl C₂₀H₁₆N₄O₃ Furan-3-yl vs. 2-yl alters electronic distribution; may affect intermolecular interactions.
Analog 6 : Pyrano[3,2-b]pyran-3-carbonitrile derivatives Hydroxymethyl, 4-(benzyloxy)phenyl C₂₂H₁₇N₃O₄ (example) Hydroxymethyl group increases polarity; IR ν(CN) ~2191 cm⁻¹ .

Key Observations:

Substituent Effects on Solubility :

  • Hydrophilic groups (e.g., -OH in Analog 1 , hydroxymethyl in Analog 6 ) enhance aqueous solubility.
  • Lipophilic substituents (e.g., chlorophenyl in Analog 3 , methoxy in Analog 2 ) improve membrane permeability.

Electronic and Steric Modifications: Furan-2-yl (target) vs. Phenethyl (Analog 3) introduces steric hindrance, which may reduce enzymatic degradation .

Synthetic Routes: Many analogs are synthesized via multicomponent reactions involving 1,3-dicarbonyl compounds and malononitriles , suggesting a feasible pathway for the target compound.

Spectroscopic Signatures :

  • IR spectra consistently show nitrile stretching ~2190 cm⁻¹ .
  • NMR chemical shifts vary depending on substituents (e.g., aromatic protons in chlorophenyl vs. furan derivatives) .

Biological Activity

The compound 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 612049-12-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H16N4O3C_{20}H_{16}N_{4}O_{3} with a molecular weight of approximately 360.37 g/mol. The structure includes a pyrano-pyridine core fused with furan and pyridine moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H16N4O3
Molecular Weight360.37 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point693.7 ± 55.0 °C
Flash Point373.3 ± 31.5 °C

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been highlighted as effective methods for generating complex biologically active molecules. For instance, the compound can be synthesized using a combination of furan derivatives and pyridine-based reactants under controlled conditions to yield the desired product in moderate to high yields .

Anticancer Activity

Research indicates that derivatives of pyridine and related compounds exhibit significant anticancer properties. The structural features of the compound, particularly the presence of the pyridine ring and the carbonitrile group, are believed to enhance its antiproliferative activity against various cancer cell lines.

  • Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation or induction of apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that related compounds show IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer potential .

Antimicrobial and Antiviral Properties

Pyridine derivatives have also been reported to possess antimicrobial and antiviral activities. The unique structure of this compound might allow it to interact with microbial enzymes or viral proteins effectively.

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.
  • Antiviral Activity : Some derivatives have shown efficacy in inhibiting viral replication, particularly in models involving RNA viruses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : The presence of amino, furan, and carbonitrile groups plays a pivotal role in enhancing biological activity.
  • Positioning : The spatial arrangement of these groups can significantly affect the compound's interaction with biological targets .

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